molecular formula C19H15F4N3OS B7733304 MFCD06642312

MFCD06642312

Cat. No.: B7733304
M. Wt: 409.4 g/mol
InChI Key: HEBSDPOABFFOGW-UHFFFAOYSA-N
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Description

MFCD06642312 is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a phenyl ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) group, which confers unique reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . Key physicochemical properties include:

  • LogP (XLOGP3): 2.15, indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL in aqueous solutions, classifying it as "soluble" under standard conditions.
  • Synthetic Accessibility Score: 2.07, suggesting moderate ease of synthesis .
  • Pharmacokinetic Properties: High gastrointestinal absorption and blood-brain barrier (BBB) permeability, making it a candidate for CNS-targeting drug development .

The compound is synthesized using a palladium-catalyzed cross-coupling reaction with (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C .

Properties

IUPAC Name

2-(4-fluoroanilino)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3OS/c20-14-4-6-15(7-5-14)24-11-17(27)26-18-25-10-16(28-18)9-12-2-1-3-13(8-12)19(21,22)23/h1-8,10,24H,9,11H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBSDPOABFFOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06642312 typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of precursor compounds under controlled conditions, often involving catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent, are meticulously optimized to ensure the highest purity and yield of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure consistency and safety. The use of advanced technologies, such as automated monitoring and control systems, helps in maintaining the desired reaction conditions and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: MFCD06642312 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired outcome. For instance, oxidation reactions may require the presence of an oxidizing agent like potassium permanganate, while reduction reactions might involve the use of hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm their structure and purity.

Scientific Research Applications

MFCD06642312 has a wide range of scientific research applications, making it a versatile compound in various fields.

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, helping to create complex molecules with specific properties. Its reactivity and stability make it an ideal candidate for various chemical transformations.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It is used in assays to understand its effects on cellular processes and pathways, providing insights into its potential therapeutic applications.

Medicine: In the medical field, this compound is explored for its potential as a drug candidate. Its unique properties make it a promising compound for developing new treatments for various diseases. Researchers are investigating its mechanism of action and efficacy in preclinical studies.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of MFCD06642312 involves its interaction with specific molecular targets and pathways. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on understanding how this compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD06642312 belongs to the arylboronic acid class, widely used in medicinal chemistry and materials science. Below, it is compared with two structurally analogous boronic acids: CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330).

Table 1: Structural and Physicochemical Comparison

Parameter This compound CAS 1046861-20-4 (MFCD13195646) CAS 1761-61-1 (MFCD00003330)
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight 235.27 g/mol 235.27 g/mol 201.02 g/mol
Substituents Br, Cl, -B(OH)₂ Br, Cl, -B(OH)₂ Br, -CO₂H
LogP (XLOGP3) 2.15 2.15 2.15 (estimated)
Solubility (mg/mL) 0.24 0.24 0.687
Synthetic Method Pd-catalyzed coupling Identical to this compound A-FGO catalyst in THF
Bioavailability Score 0.55 0.55 0.55

Key Findings:

Structural Similarities and Differences :

  • Both this compound and CAS 1046861-20-4 share identical molecular formulas and substituents, differing only in synthetic batch variations or stereochemical configurations .
  • CAS 1761-61-1, a benzimidazole derivative with a carboxylic acid group, diverges significantly in functional groups but shares bromine substitution, enabling comparative studies on halogen-mediated reactivity .

Impact of Molecular Weight :

  • The higher molecular weight of this compound (235.27 vs. 201.02 g/mol) correlates with reduced aqueous solubility (0.24 vs. 0.687 mg/mL), limiting its utility in aqueous-phase reactions but enhancing lipid membrane permeability .

Synthetic Efficiency :

  • This compound and CAS 1046861-20-4 employ Pd-based catalysts, achieving yields >90% under optimized conditions . In contrast, CAS 1761-61-1 utilizes an A-FGO catalyst (graphene oxide functionalized with ionic liquids), emphasizing green chemistry principles with 98% yield and catalyst recyclability .

Pharmacological Potential: this compound’s BBB permeability and high GI absorption make it superior for CNS drug development compared to CAS 1761-61-1, which lacks BBB penetration data .

Research Implications and Limitations

  • Advantages of this compound : Its balanced lipophilicity and reactivity profile make it ideal for Suzuki-Miyaura couplings in drug discovery .
  • Limitations: Low solubility necessitates formulation optimization (e.g., nanoencapsulation) for in vivo applications .
  • Future Directions : Comparative studies on halogen substitution (Br vs. Cl) could refine reactivity predictions for boronic acids .

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